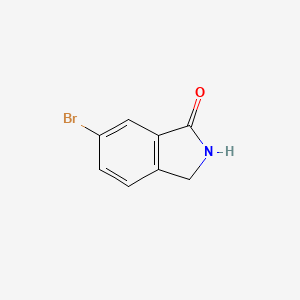

6-Bromoisoindolin-1-one

Overview

Description

6-Bromoisoindolin-1-one is a brominated heterocyclic compound that is part of the isoindolinone family. This compound is of interest due to its potential as a precursor in the synthesis of various biologically active molecules. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of 6-Bromoisoindolin-1-one and related compounds has been explored through various methods. For instance, the synthesis of 6-bromoquinoline derivatives has been achieved using the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Another approach involves the synthesis of 6-bromo-4-iodoquinoline from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline through a series of cyclization and substitution reactions . Additionally, bromoethylsulfonium salt has been used as an annulation agent to synthesize 1,4-heterocyclic compounds, including those with bromo substituents .

Molecular Structure Analysis

The molecular structure of related brominated heterocycles has been characterized using various techniques. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . These structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The reactivity of brominated heterocycles like 6-Bromoisoindolin-1-one is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The Knorr synthesis of 6-bromoquinolin-2(1H)-one, for example, involves a condensation and cyclization reaction starting from β-keto esters and 4-bromoaniline . The study of these reactions provides insights into the steric and electronic effects governing the reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles are determined by their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions contribute to the stability and solubility of these compounds . The presence of substituents like bromine can also affect the boiling point, melting point, and other physical properties, which are important for their practical applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

1. Antipsychotic Potential

6-Bromoisoindolin-1-one derivatives have been explored for their potential as antipsychotic agents. A study by Norman, Kelley, and Hollingsworth (1993) focused on synthesizing and evaluating derivatives of remoxipride, a drug with antipsychotic properties, to understand their affinity to dopamine D-2 receptors. Although enhanced affinities were not observed in all derivatives, some showed promise as potential antipsychotic agents (Norman, Kelley, & Hollingsworth, 1993).

2. Inhibition of Steroid 5α Reductases

Compounds derived from 6-Bromoisoindolin-1-one have been evaluated for their ability to inhibit steroid 5α reductases. Baston, Palusczak, and Hartmann (2000) studied various derivatives for their activity and selectivity in inhibiting these enzymes, which are involved in steroid metabolism. The study highlighted the importance of the heterocycle and N,N-dialkylamide substituent size on activity and selectivity (Baston, Palusczak, & Hartmann, 2000).

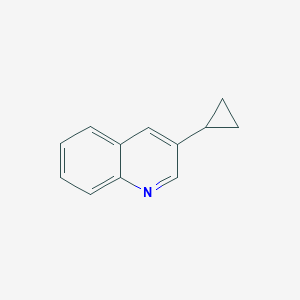

3. Synthesis of Quinoline Derivatives

Şahin et al. (2008) described the efficient synthesis of quinoline derivatives using 6-Bromoisoindolin-1-one, indicating its utility in the preparation of various chemical compounds. This work showcases the broader application of 6-Bromoisoindolin-1-one in organic synthesis (Şahin et al., 2008).

4. Marine Mollusc Research

6-Bromoisoindolin-1-one derivatives have been isolated from marine molluscs, providing insights into natural products chemistry. Baker and Duke (1973) extracted compounds from molluscs, contributing to the understanding of Tyrian purple, a historically significant dye (Baker & Duke, 1973).

5. Fluorescent Sensing of Heavy Metals

Rasheed et al. (2019) synthesized a fluorescent sensor based on 6-Bromoisoindolin-1-one for detecting toxic heavy metals like Hg(II) and Cu(II). This highlights its application in environmental monitoring and biological fields for detecting toxic agents in cells (Rasheed et al., 2019).

6. Cytotoxic Evaluation in Cancer Research

Delgado et al. (2012) synthesized and evaluated the cytotoxic activity of aminoquinones structurally related to marine isoquinolinequinones. This study illustrates the potential of 6-Bromoisoindolin-1-one derivatives in the development of new anticancer drugs (Delgado et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

6-Bromoisoindolin-1-one is a derivative of isoindolin-1-one, which has been studied as a potent inhibitor of phosphoinositol-3-kinase γ (PI3Kγ) . PI3Kγ is a lipid kinase that plays a crucial role in cell proliferation, survival, and motility .

Mode of Action

The compound interacts with PI3Kγ, inhibiting its activity . This inhibition disrupts the activation of the AKT/mTOR pathway, which is involved in cell survival and proliferation . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by 6-Bromoisoindolin-1-one is the PI3K/AKT/mTOR pathway . By inhibiting PI3Kγ, the compound prevents the activation of this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could impact the compound’s bioavailability and distribution within the body.

Result of Action

The inhibition of PI3Kγ by 6-Bromoisoindolin-1-one leads to a decrease in cell proliferation and survival, potentially making it useful in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of 6-Bromoisoindolin-1-one can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry room at normal temperature . Furthermore, the compound’s efficacy could be influenced by the presence of other substances that interact with the same targets or pathways.

properties

IUPAC Name |

6-bromo-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTCKZQYVIURAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)Br)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623521 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675109-26-9 | |

| Record name | 6-Bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,3-dihydro-1H-isoindol-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

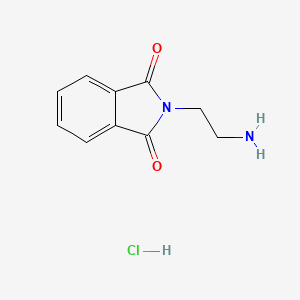

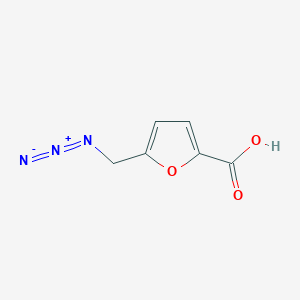

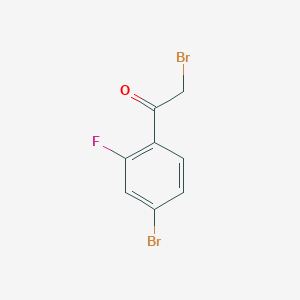

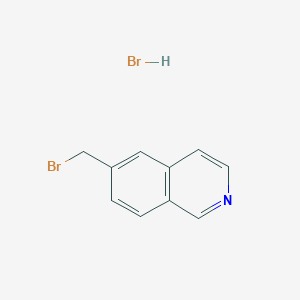

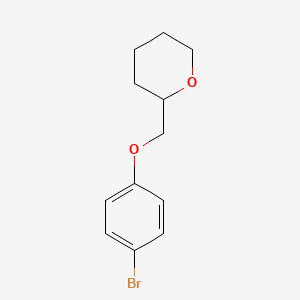

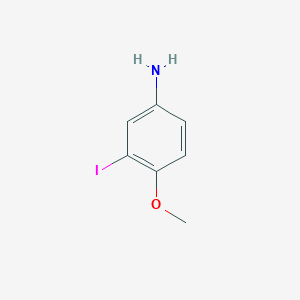

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B1291588.png)

![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)